molecular formula C18H14Cl2N2 B148830 Eberconazole CAS No. 128326-82-9

Eberconazole

货号 B148830
CAS 编号: 128326-82-9
分子量: 329.2 g/mol
InChI 键: MPTJIDOGFUQSQH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eberconazole is an imidazole derivative with antifungal properties, particularly effective against a variety of fungal species. It has been shown to be potent against dermatophytes, yeasts such as Candida species, and Malassezia, and has also demonstrated activity against gram-positive bacteria. Clinical trials have indicated that eberconazole is highly effective in treating dermatophytoses and exhibits good tolerability .

Synthesis Analysis

While the provided papers do not detail the synthesis of eberconazole, it is mentioned that eberconazole (WAS 2160) was designed and synthesized at the Centro de Investigacion Wassermann. The synthesis process is likely to involve the creation of the imidazole ring, which is a common structure in many antifungal agents .

Molecular Structure Analysis

The molecular structure of eberconazole contributes to its antifungal activity. As an imidazole derivative, its structure contains an imidazole ring, which is essential for its interaction with fungal enzymes, leading to the inhibition of ergosterol synthesis, a key component of fungal cell membranes .

Chemical Reactions Analysis

Eberconazole undergoes various chemical reactions under stress conditions such as hydrolytic (acid, base, neutral), oxidative, thermal, and photolytic degradation. The degradation follows (pseudo) first-order kinetics, and the kinetic parameters such as rate constant, half-life (t1/2), and time for 90% remaining (t90) have been calculated using a Quality by Design (QbD) approach to develop a stability-indicating HPLC method .

Physical and Chemical Properties Analysis

Eberconazole's physical and chemical properties include its high potency and broad-spectrum activity against fungal pathogens. It has been formulated into a cream for topical application, showing good local and general tolerability. Notably, eberconazole cream has acceptable topical availability with no detectable systemic drug levels, indicating minimal absorption through the skin. This property is advantageous as it reduces the potential for systemic side effects .

Relevant Case Studies

Several studies have demonstrated the efficacy of eberconazole in treating fungal infections. For instance, eberconazole was more active than clotrimazole and ketoconazole against clinical isolates of Candida and Cryptococcus neoformans . It also showed superior activity compared to other topical antifungals against strains of dermatophytes . In clinical trials, eberconazole 1% cream was found to be an effective and safe alternative for the treatment of dermatophytosis, with a higher efficacy than clotrimazole . Additionally, eberconazole did not cause skin sensitivity and had a high degree of efficacy against dermatophytes in both in vitro and in vivo studies . An experimental model of cutaneous candidosis in guinea pigs also confirmed the therapeutic efficacy of eberconazole, which was similar to that of clotrimazole .

科学研究应用

抗真菌功效和耐受性

  1. 局部和全身耐受性:依必可唑显示出良好的局部和全身耐受性,具有可接受的局部有效性,且没有检测到系统药物水平。它似乎不会引起皮肤敏感(Barbanoj et al., 2005)

  2. 对皮肤癣菌病的有效性:依必可唑已被发现对皮肤癣菌具有有效性,其在治疗皮肤癣菌感染方面比克霉唑表现出更高的功效(Montero et al., 2006)

  3. 广谱抗真菌活性:它对包括皮肤癣菌、念珠菌和酵母在内的广泛真菌具有有效性,并表现出抗炎性,使其适用于发炎的皮肤真菌病(Moodahadu et al., 2014)

  4. 对皮肤癣菌的体外活性:依必可唑已被证明对皮肤癣菌具有低最小抑制浓度(MIC),表明其在体外具有强大的抗真菌活性(Fernández-Torres等,2003)

药物学发展

  1. 乙基纤维素微海绵凝胶用于局部给药:研究表明,乙基纤维素微海绵可能是依必可唑在抗真菌疗法中有效的药物载体,提供控制释放和更高的皮肤保留(Bothiraja et al., 2014)

  2. 依必可唑的HPLC方法:采用质量设计(QbD)方法开发了一种高效液相色谱(HPLC)方法用于依必可唑,强调其在各种应激条件下的稳定性(Krishna et al., 2016)

  3. 依必可唑载荷非离子体用于皮肤给药:已开发了依必可唑的局部非离子体凝胶配方,以提高其抗真菌活性并提供稳定的纳米大小囊泡,以实现更好的皮肤给药(Vijayasri et al., 2018)

  4. 依必可唑硝酸盐的改进合成:已开发了一种优化的依必可唑硝酸盐合成路线,具有温和的反应条件和适合工业生产的优点(Jinping et al., 2013)

  5. 治疗外耳真菌病的功效:一项研究比较了依必可唑1%耳溶液与克霉唑1%溶液在治疗外耳真菌病方面的效果,发现两者均具有疗效且安全(Cota et al., 2018)

  6. 比较疗效研究:各种研究已将依必可唑与其他抗真菌药物如特比萘芬和塞替康唑进行比较,通常发现其在治疗真菌感染方面具有同样或更优越的效果(Sharma et al., 2018; Choudhary et al., 2014; Ravichandran et al., 2021)

安全和危害

Eberconazole should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name

1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22/h1-4,7-11,18H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTJIDOGFUQSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926104
Record name Eberconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eberconazole

CAS RN

128326-82-9
Record name Eberconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128326-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eberconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eberconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eberconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EBERCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O1U41C9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eberconazole
Reactant of Route 2
Eberconazole
Reactant of Route 3
Reactant of Route 3
Eberconazole
Reactant of Route 4
Eberconazole
Reactant of Route 5
Eberconazole
Reactant of Route 6
Eberconazole

Citations

For This Compound
549
Citations
LS Moodahadu-Bangera, J Martis, R Mittal… - Indian Journal of …, 2012 - ijdvl.com
… In this study, eberconazole showed similar efficacy … of eberconazole were below the quantification limits of the analytical method at all times. This study has confirmed that eberconazole …
Number of citations: 29 ijdvl.com
T Repiso Montero, S López… - International journal …, 2006 - Wiley Online Library
… the efficacy of eberconazole 1% cream … eberconazole and in 75.0% of patients receiving miconazole. The incidence of adverse events related to treatment was 0.91% for eberconazole …
Number of citations: 24 onlinelibrary.wiley.com
BR de la Paz Cota, PPC Vega, JJM Navarrete… - American Journal of …, 2018 - Elsevier
… the eberconazole group and 83.5% in the clotrimazole group. Although non-inferiority of eberconazole … -hoc sensitivity analysis demonstrated that eberconazole 1% otic solution was not …
Number of citations: 14 www.sciencedirect.com
J Sharma, J Kaushal, K Aggarwal - Indian Journal of Dermatology, 2018 - ncbi.nlm.nih.gov
… Eberconazole and terbinafine though drugs of different classes provide both mycological … 1) was observed with eberconazole. No relapse was seen with eberconazole, but one patient …
Number of citations: 7 www.ncbi.nlm.nih.gov
A del Palacio, S Cuétara, AR Noriega - Mycoses, 1995 - Wiley Online Library
In a phase II pilot dose‐finding study 60 patients with mycologically proven tinea corporis and tinea cruris were treated with eberconazole cream 1% once daily (group A, 15 patients). 1…
Number of citations: 29 onlinelibrary.wiley.com
SV Choudhary, T Aghi, S Bisati - Indian Dermatology Online …, 2014 - ncbi.nlm.nih.gov
… topical terbinafine and eberconazole cream in treatment of tinea corporis and tinea cruris. The present study aims to compare the clinical response of topical eberconazole, a fungistatic …
Number of citations: 21 www.ncbi.nlm.nih.gov
C Bothiraja, AD Gholap, KS Shaikh… - Therapeutic …, 2014 - Future Science
Background: The aim of the study was to investigate ethyl cellulose microsponges as topical carriers for the controlled release and cutaneous drug deposition of eberconazole nitrate (…
Number of citations: 61 www.future-science.com
A Del Palacio, FJ Ortiz, A Perez, C Pazos, M Garau… - Mycoses, 2001 - Wiley Online Library
… efficacy and tolerance of eberconazole 1% cream was … eberconazole, respectively. Premature termination due to adverse effects was 26.7% for clotrimazole and 20% for eberconazole. …
Number of citations: 33 onlinelibrary.wiley.com
B Fernández-Torres, I Inza, J Guarro - Journal of clinical …, 2003 - Am Soc Microbiol
We have compared the in vitro activity of the new antifungal drug eberconazole with those of three other topical antifungal agents, clotrimazole, ketoconazole, and miconazole, against …
Number of citations: 60 journals.asm.org
MV Krishna, RN Dash, BJ Reddy, P Venugopal… - Journal of Saudi …, 2016 - Elsevier
Stability of eberconazole nitrate (EBZ) was investigated using a stability indicating HPLC method. Quality by Design (QbD) approach was used to facilitate method development. EBZ …
Number of citations: 55 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。